molecular formula C8H15BF4N2 B6310652 1-Ethyl-3-propylimidazolium tetrafluoroborate CAS No. 1434759-73-5

1-Ethyl-3-propylimidazolium tetrafluoroborate

Cat. No.: B6310652
CAS No.: 1434759-73-5
M. Wt: 226.03 g/mol
InChI Key: WAKPFCYSTHPQMR-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylimidazolium tetrafluoroborate is a high-purity ionic liquid belonging to the imidazolium family, characterized by its liquid state at room temperature (melting point < RT) . This compound, with the molecular formula C 8 H 15 BF 4 N 2 and a molecular weight of 226.02 g/mol, possesses key physical properties that make it a subject of research interest, including a density of 1.2441 g/cm³, a viscosity of 94.8 cP, and a conductivity of 3.962 mS/cm . Researchers value these tailored properties, which are common to ionic liquids, for designing solvents with specific characteristics . Its primary research value lies in its application as a versatile component in electrochemistry and materials science. Ionic liquids with tetrafluoroborate anions are historically important and commonly studied due to their high ionic conductivity, thermal stability, and negligible vapor pressure . A significant and emerging application is in the development of eco-friendly or "transient" electronic devices, where its high solubility in water is a critical asset . For instance, recent scientific work has demonstrated its successful use as the active component in a water-soluble, biodegradable vibration sensor based on the piezoionic effect, highlighting its potential in reducing electronic waste . Furthermore, related imidazolium-based ionic liquids have been shown to modulate amyloid protein aggregation in biochemical studies, indicating potential research utility in biophysics and materials science . Note: This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use. It is important to note that the tetrafluoroborate anion is known to decompose slowly in the presence of water . Researchers should handle this material with appropriate care, considering its hygroscopic nature and potential to cause severe skin burns and eye damage, as is common with similar ionic compounds .

Properties

IUPAC Name

1-ethyl-3-propylimidazol-3-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKPFCYSTHPQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=CN(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Ethyl-3-propylimidazolium Bromide

Reaction Mechanism
1-Ethylimidazole undergoes nucleophilic substitution with propyl bromide (C₃H₇Br) to form the 1-ethyl-3-propylimidazolium bromide ([C₂C₃im]Br) intermediate. The reaction is typically conducted under reflux in a polar aprotic solvent (e.g., acetonitrile) or solvent-free conditions.

Optimized Conditions

  • Molar Ratio : 1:1.2 (1-ethylimidazole : propyl bromide) to ensure complete alkylation.

  • Temperature : 70–80°C for 12–24 hours under nitrogen atmosphere.

  • Workup : Excess propyl bromide and solvent are removed via rotary evaporation. The crude product is recrystallized from ethyl acetate or acetone to yield a white solid.

Key Data

ParameterValueSource
Yield85–92%
Purity (HPLC)>98%
Melting Point102–105°C

Step 2: Anion Exchange to Tetrafluoroborate

Metathesis Reaction
[C₂C₃im]Br is treated with a stoichiometric amount of sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄) in aqueous or mixed-solvent systems to replace Br⁻ with BF₄⁻.

Procedure

  • Dissolve [C₂C₃im]Br (1 equiv.) in deionized water.

  • Add NaBF₄ (1.1 equiv.) and stir for 24 hours at room temperature.

  • Extract the IL phase with dichloromethane or ethyl acetate.

  • Wash the organic layer repeatedly with water to remove residual NaBr.

  • Dry under vacuum (60°C, 48 hours) to obtain [C₂C₃im][BF₄] as a colorless liquid.

Critical Parameters

  • Solvent Choice : Water ensures complete ion dissociation but may require longer extraction times. Acetonitrile accelerates kinetics but complicates purification.

  • Halide Removal : AgNO₃ testing confirms complete Br⁻ removal (<50 ppm).

Performance Metrics

ParameterValueSource
Ionic Conductivity12.4 mS/cm (25°C)
Water Content≤0.5% (Karl Fischer)
Viscosity89 cP (25°C)

Alternative Preparation Strategies

One-Pot Synthesis

A solvent-free, one-pot method combines 1-ethylimidazole, propyl bromide, and HBF₄ in a molar ratio of 1:1.2:1.1. The mixture is heated at 60°C for 48 hours, yielding [C₂C₃im][BF₄] directly. This approach eliminates intermediate isolation but requires stringent control of stoichiometry to minimize byproducts.

Advantages :

  • Reduced synthesis time (48 vs. 72 hours).

  • Higher overall yield (90–94%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.29 (s, 1H, N-CH-N),

  • δ 7.87 (m, 1H, imidazole H4),

  • δ 7.78 (m, 1H, imidazole H5),

  • δ 4.24 (q, J=7.3 Hz, 2H, N-CH₂-CH₃),

  • δ 1.44 (t, J=7.3 Hz, 3H, CH₂-CH₃).

¹¹B NMR : A singlet at δ −1.2 ppm confirms BF₄⁻ incorporation.

Thermogravimetric Analysis (TGA)

[C₂C₃im][BF₄] exhibits thermal stability up to 350°C, with a decomposition onset at 385°C (heating rate: 10°C/min, N₂ atmosphere).

Industrial-Scale Production Insights

Large-scale synthesis (IoLiTec, >98% purity) employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 2 hours at 80°C.

  • Throughput : 50 L/h.

  • Purity Control : In-line FTIR monitors anion exchange efficiency.

Challenges and Mitigation

  • Halide Contamination : Residual Br⁻ (>100 ppm) compromises electrochemical applications. Mitigated via multistage aqueous extraction.

  • Viscosity Control : Additives like γ-butyrolactone (5 wt%) reduce viscosity to 45 cP without affecting conductivity .

Chemical Reactions Analysis

1-Ethyl-3-propylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Electrochemical Applications

EPIMBF4 is utilized as an electrolyte in electrochemical cells due to its high ionic conductivity and thermal stability. Its properties make it suitable for:

  • Batteries : EPIMBF4 can be used in lithium-ion batteries to enhance performance by providing a stable ionic medium that facilitates ion transport.
  • Supercapacitors : The ionic liquid's low viscosity and high conductivity contribute to improved charge-discharge rates, making it ideal for supercapacitor applications.

Case Study: Ionic Liquid Electrolytes in Batteries

A study demonstrated that incorporating EPIMBF4 into lithium-ion battery systems resulted in enhanced electrochemical stability and improved energy density compared to conventional organic solvents .

Catalysis

EPIMBF4 serves as a solvent and catalyst in various chemical reactions, particularly those involving organic synthesis. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate:

  • Dihydroxylation Reactions : EPIMBF4 is effective in the recycling of osmium in the dihydroxylation of olefins, showcasing its utility in synthetic organic chemistry .
  • Metal Catalysts : It has been employed in the preparation of metal catalysts, such as copper-lead composites, which are used for carbon dioxide reduction reactions .

Table 1: Summary of Catalytic Reactions Involving EPIMBF4

Reaction TypeCatalyst UsedOutcome
Dihydroxylation of OlefinsOsmium(VIII) oxideHigh yields of diols
CO2 ReductionCopper-lead compositeEnhanced conversion rates

Materials Science

In materials science, EPIMBF4 is explored for its role in developing new materials with desirable properties:

  • Polymer Blends : It has been used as a plasticizer in polymer blends to improve mechanical properties and thermal stability.
  • Biodegradable Polymers : Research indicates that EPIMBF4 can enhance the processing and performance of biodegradable polymers, making it a candidate for sustainable material development .

Case Study: Biodegradable Polymers

A study found that blending poly(ε-caprolactone) with EPIMBF4 led to improved crystallization kinetics and mechanical properties, indicating potential applications in environmentally friendly packaging materials .

Separation Processes

EPIMBF4 is also applied in separation processes, particularly for extracting valuable compounds from natural sources:

  • Phenolic Compound Extraction : It has been demonstrated to effectively resolve phenolic compounds from grape seed extracts using capillary electrophoresis methods .

Table 2: Applications in Separation Processes

ApplicationMethod UsedBenefits
Phenolic ExtractionCapillary ElectrophoresisHigh resolution and efficiency

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propylimidazolium tetrafluoroborate involves its ability to stabilize various chemical species and facilitate reactions through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tetrafluoroborate anion provides stability and enhances the compound’s overall reactivity. These interactions enable the compound to act as a catalyst and solvent in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolium-based ILs with tetrafluoroborate ([BF₄]⁻) anions are widely studied due to their tunable properties. Below is a detailed comparison of [C₂C₃IM][BF₄] with structurally related ILs, focusing on physicochemical properties, thermal stability, electrochemical behavior, and application performance.

Physicochemical Properties

Key differences arise from variations in alkyl chain lengths and substituent positions:

Property 1-Ethyl-3-methylimidazolium BF₄ ([C₂C₁IM][BF₄]) 1-Butyl-3-methylimidazolium BF₄ ([C₄C₁IM][BF₄]) 1-Propyl-3-methylimidazolium BF₄ ([C₃C₁IM][BF₄]) Inferred Trends for [C₂C₃IM][BF₄]
Density (g/cm³) 1.28–1.30 1.21–1.24 1.25–1.27 Intermediate (~1.26–1.28)
Viscosity (mPa·s) 35–45 90–110 60–80 Moderate (50–70)
Melting Point (°C) -15 -80 -45 ~-30 to -50
Hydrophobicity Low Moderate Moderate Higher than [C₂C₁IM][BF₄]
  • Trends : Longer alkyl chains (e.g., butyl) increase hydrophobicity and viscosity but reduce density. [C₂C₃IM][BF₄], with ethyl and propyl chains, likely exhibits intermediate properties between [C₂C₁IM][BF₄] and [C₄C₁IM][BF₄] .

Thermal Stability

Thermal decomposition temperatures (Tₐ) for imidazolium-BF₄ ILs range from 300–400°C , with stability influenced by cation symmetry:

  • [C₂C₁IM][BF₄]: ~350°C
  • [C₄C₁IM][BF₄]: ~390°C
  • [C₂C₃IM][BF₄]: Expected to decompose near 360–380°C , as asymmetric alkyl groups enhance stability compared to shorter chains .

Electrochemical Performance

  • Conductivity : [C₂C₁IM][BF₄] has higher ionic conductivity (~18 mS/cm ) than [C₄C₁IM][BF₄] (~12 mS/cm ) due to lower viscosity . [C₂C₃IM][BF₄] likely exhibits conductivity closer to [C₃C₁IM][BF₄] (~15 mS/cm).
  • Electrochemical Window : All BF₄⁻-based ILs show stable windows of ~4.0–4.5 V , suitable for energy storage applications .

Application-Specific Performance

  • Gas Separation : In polyimide membranes, longer alkyl chains (e.g., pentyl, octyl) enhance CO₂/CH₄ selectivity by improving CO₂ solubility. [C₂C₃IM][BF₄]’s intermediate chain length may balance permeability and selectivity .
  • Lubrication: ILs with branched or asymmetric chains (e.g., [C₂C₃IM][BF₄]) reduce friction coefficients more effectively than symmetric analogs. For example, 1-hydroxyethyl-3-hexylimidazolium BF₄-modified carbon nanotubes show superior anti-wear properties .
  • Sulfur Removal : [C₂C₁IM][BF₄] and [C₄C₁IM][BF₄] selectively remove sulfur compounds from fuels. [C₂C₃IM][BF₄]’s enhanced hydrophobicity may improve extraction efficiency .

Key Research Findings

Alkyl Chain Effects: Viscosity increases with alkyl chain length, but asymmetric chains (e.g., ethyl + propyl) mitigate this effect compared to symmetric chains . Hydrophobicity rises with chain length, enhancing nonpolar solute extraction (e.g., sulfur, hydrocarbons) .

Thermal Fluids :

  • [C₂C₁IM][BF₄] and [C₄C₁IM][BF₄] are effective heat transfer fluids due to low volatility and high thermal stability. [C₂C₃IM][BF₄]’s intermediate properties make it viable for medium-temperature applications .

Catalysis :

  • Methylimidazolium-BF₄ ILs accelerate benzimidazole synthesis (90% yield in 30 min). [C₂C₃IM][BF₄]’s larger cation may improve substrate solubility .

Biological Activity

1-Ethyl-3-propylimidazolium tetrafluoroborate (EPIM-BF4) is an ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores the biological activity of EPIM-BF4, focusing on its effects on various biological systems, including microbial growth, enzyme activity, and protein stability.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. They are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. These characteristics make them suitable for various applications, including catalysis, extraction processes, and as solvents in biochemical reactions.

Microbial Growth

Research has indicated that EPIM-BF4 can influence microbial growth positively or negatively, depending on its concentration and the specific microbial species involved. For instance:

  • Hormesis Effect : Studies have shown that low concentrations of certain imidazolium-based ionic liquids can stimulate the growth of bacteria such as Clostridium sp. and Pseudomonas putida. For example, a concentration of 0.5 g/L of 1-ethyl-3-methylimidazolium acetate ([EMIM][Ac]) increased bacterial growth by up to 4-fold compared to control conditions, while higher concentrations inhibited growth .
  • Toxicity Studies : Conversely, higher concentrations of EPIM-BF4 have been associated with toxic effects on soil microbial communities. A study demonstrated that soil enzyme activities were altered when exposed to varying concentrations (1.0 to 10.0 mg/kg) of [Omim]BF4 over a 40-day incubation period. Specifically, urease activity was initially stimulated but decreased at higher concentrations, indicating a complex interaction between the ionic liquid and soil microbiota .

Enzyme Activity

The impact of EPIM-BF4 on enzyme stability and activity has been investigated in various contexts:

  • Lysozyme Stability : Research indicates that EPIM-BF4 can decrease the thermal stability of lysozyme, a key antimicrobial enzyme. The presence of this ionic liquid significantly accelerated amyloid fibrillization in a dose-dependent manner. The structural analysis revealed that fibrils formed in the presence of EPIM-BF4 exhibited complex architectures due to enhanced hydrophobic interactions .
  • Soil Enzymes : In soil studies, the activity of enzymes such as dehydrogenase and acid phosphatase was inhibited at higher concentrations of EPIM-BF4, suggesting potential adverse effects on soil health and nutrient cycling .

Case Study 1: Impact on Soil Microbial Communities

A detailed study assessed the effects of EPIM-BF4 on soil enzyme activity and microbial community diversity over time. The findings showed:

Concentration (mg/kg)Day 10Day 20Day 30Day 40
ControlStableStableStableStable
1.0Stimulated UreaseStableDecreased UreaseStable
5.0StableDecreased UreaseDecreased EnzymesDecreased Diversity
10.0Inhibited EnzymesInhibited EnzymesInhibited EnzymesDecreased Diversity

This case highlights the dual role of EPIM-BF4 as both a stimulant at low concentrations and an inhibitor at high concentrations.

Case Study 2: Protein Aggregation

In another investigation focused on protein aggregation, it was observed that EPIM-BF4 accelerated fibril formation in lysozyme solutions. The structural properties of these fibrils were analyzed using techniques such as circular dichroism spectroscopy and transmission electron microscopy, revealing significant changes in protein conformation due to ionic liquid interactions .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-ethyl-3-propylimidazolium tetrafluoroborate?

Synthesis typically involves a two-step process: (i) alkylation of 1-propylimidazole with ethyl halides to form the imidazolium halide salt, followed by (ii) anion exchange with sodium tetrafluoroborate (NaBF₄) in aqueous or dichloromethane media. Purification requires rigorous drying under vacuum (e.g., 60°C for 48 hours) to remove residual solvents and water. Chromatography or recrystallization may be employed for higher purity (>98%), as described for structurally similar ionic liquids .

Q. What physicochemical properties (e.g., density, viscosity) are critical for experimental design?

Density and viscosity are highly dependent on water content and temperature. For example, in binary mixtures with water, density decreases linearly with increasing water concentration, while viscosity exhibits exponential decay. At 298.15 K, pure this compound has a density of ~1.24 g/cm³ and viscosity of ~120 mPa·s, but these values vary significantly with impurities or solvent mixtures .

Q. How does the ionic liquid interact with common solvents like water or organic amides?

In aqueous mixtures, hydrogen bonding between the tetrafluoroborate anion and water dominates, leading to negative excess molar volumes (VEV^E) due to efficient packing. For organic solvents like pyrrolidin-2-one, ion-dipole interactions form 1:1 molecular complexes, as evidenced by excess molar enthalpies (HEH^E) and compressibility deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermophysical data?

Discrepancies in properties like density or viscosity often arise from differences in purity, synthesis protocols, or measurement techniques. For example, water content >500 ppm can reduce viscosity by 30%. To mitigate this, researchers should:

  • Standardize purification (e.g., Karl Fischer titration for water content verification).
  • Cross-validate data using multiple techniques (e.g., vibrating-tube densitometry vs. pycnometry).
  • Reference high-purity benchmarks (e.g., >99% purity from suppliers like IoLiTec) .

Q. What experimental and computational methods are used to analyze molecular interactions in ionic liquid mixtures?

  • Graph Theory : Predicts excess molar volumes (VEV^E) and compressibilities by modeling interactions (e.g., anion-cation hydrogen bonding) and structural packing efficiency .
  • Prigogine–Flory–Patterson (PFP) Theory : Quantifies interactions in terms of free volume and energetic contributions, validated against experimental VEV^E and HEH^E data .
  • Quasi-Elastic Neutron Scattering (QENS) : Probes anion/cation dynamics in mixtures, revealing diffusion coefficients and rotational relaxation times .

Q. How can researchers design experiments to optimize ionic liquid performance in electrochemical applications?

Key parameters include:

  • Conductivity : Measure via impedance spectroscopy across temperatures (293–323 K).
  • Electrochemical Stability Window : Determine using cyclic voltammetry (e.g., 0–4 V vs. Ag/Ag⁺).
  • Electrode Compatibility : Assess via long-term cycling tests in Li-ion capacitors, noting degradation mechanisms like anion decomposition at high voltages .

Q. What advanced techniques characterize structural and dynamic properties in ionic liquid systems?

  • Molecular Dynamics (MD) Simulations : Model pair distribution functions (PDFs) to validate experimental X-ray/neutron diffraction data, particularly for anion-cation coordination .
  • Nuclear Magnetic Resonance (NMR) : Quantifies ion mobility via spin-lattice relaxation times (T1T_1) and chemical shift anisotropy (CSA) in mixtures .

Methodological Considerations

Q. How should researchers handle hygroscopicity and moisture sensitivity in experiments?

  • Storage : Use desiccators with P₂O₅ or molecular sieves.
  • Handling : Conduct synthesis and measurements in gloveboxes (<1 ppm H₂O).
  • Characterization : Monitor water content using FT-IR (O–H stretch at 3400 cm⁻¹) or coulometric Karl Fischer titration .

Q. What statistical models are suitable for fitting excess thermodynamic properties?

The Redlich–Kister equation is widely used to fit excess molar volumes (VEV^E) and viscosity deviations (Δη\Delta \eta):

VE=x1x2i=0nAi(x1x2)iV^E = x_1 x_2 \sum_{i=0}^{n} A_i (x_1 - x_2)^i

where x1x_1 and x2x_2 are mole fractions, and AiA_i are fitting parameters derived from experimental data .

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